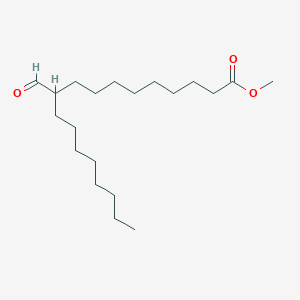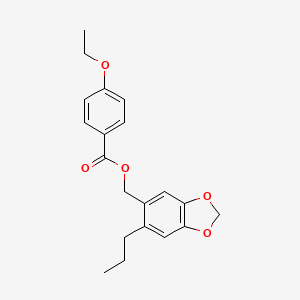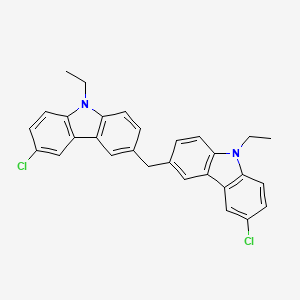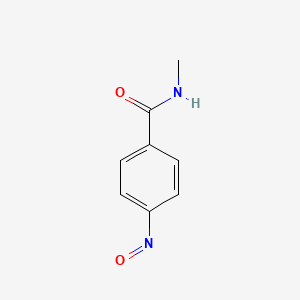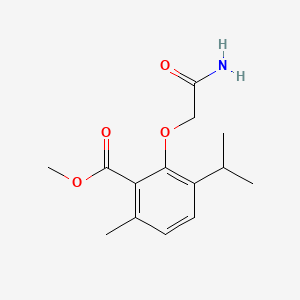![molecular formula C25H36OS2 B14642869 (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol CAS No. 56056-63-4](/img/structure/B14642869.png)
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring bearing a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol typically involves a multi-step process. One common method includes the following steps:
Formation of the Dodecylsulfanyl Group: This step involves the reaction of dodecanethiol with a suitable halogenated benzene derivative to form the dodecylsulfanyl-substituted benzene.
Coupling Reaction: The dodecylsulfanyl-substituted benzene is then coupled with another benzene derivative containing a sulfanyl group through a nucleophilic substitution reaction.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The methanol group can be reduced to form the corresponding alkane.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alkanes.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol involves its interaction with specific molecular targets and pathways. The sulfanyl groups can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The phenyl rings may also facilitate interactions with hydrophobic regions of biomolecules, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid): Similar structure but with a carboxylic acid group instead of a methanol group.
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile: Similar structure but with a nitrile group instead of a methanol group.
Uniqueness
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol is unique due to the presence of both dodecylsulfanyl and methanol groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
56056-63-4 |
|---|---|
分子式 |
C25H36OS2 |
分子量 |
416.7 g/mol |
IUPAC 名称 |
[2-(4-dodecylsulfanylphenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C25H36OS2/c1-2-3-4-5-6-7-8-9-10-13-20-27-23-16-18-24(19-17-23)28-25-15-12-11-14-22(25)21-26/h11-12,14-19,26H,2-10,13,20-21H2,1H3 |
InChI 键 |
ZGYTWMRROPXPIS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


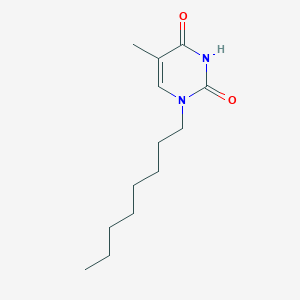
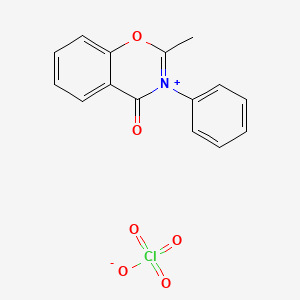
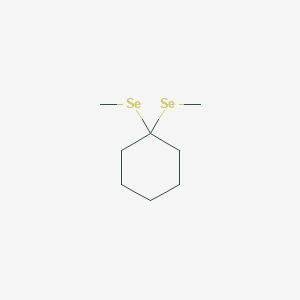
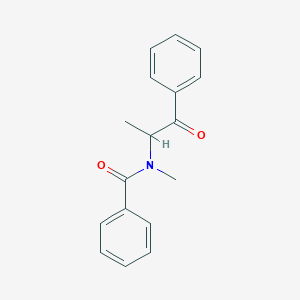
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
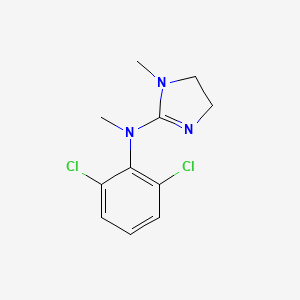
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)

